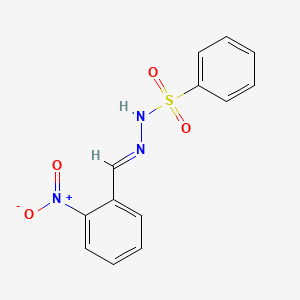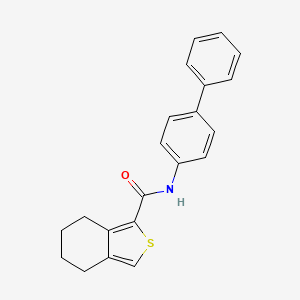![molecular formula C21H24N2O5S B5557207 2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinolines (TIQs) involves various chemical reactions, including the formation of fluorescent sulfonamides from derivatization, which is useful for the sensitive analysis of TIQs in biological samples. For instance, derivatives of TIQ were synthesized using fluorescent labeling reagents for high-performance liquid chromatography analysis, indicating a method for analyzing such compounds in complex matrices (Inoue, Matsubara, & Tsuruta, 2008).
Molecular Structure Analysis
Structural analysis of related compounds, including molecular confirmation through spectroscopic data (IR, 1H-NMR, 13C-NMR, and mass spectral data), provides insight into the molecular structure and confirmation of synthesized compounds. For example, the structure of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was confirmed on the basis of various spectroscopic analyses (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
The chemical reactions involving tetrahydroisoquinolines often include visible light-promoted reactions, radical cyclizations, and sulfonylations leading to heterocyclic derivatives. For instance, a study demonstrated the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible light-promoted tandem radical cyclization and sulfonylation reaction (Liu, Cong, Liu, & Sun, 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Development
One study demonstrates the cyclization of certain compounds to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical reactivity and potential for development into more complex molecules for various applications (Ukrainets et al., 2014). This highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds.
Mechanistic Studies in Chemical Reactions
Another research focus involves the synthesis and stereochemistry of complex derivatives, such as 3,7-diazatricyclo[4.2.2.2^2,5]dodeca-9,11-dienes, derived from tetrahydroisoquinoline compounds. These studies provide insights into cyclodimerization reactions and the stereochemical outcomes of these processes, which are crucial for understanding the molecular behavior of these compounds and their potential applications in material science and molecular engineering (Sugiura et al., 1998).
Analytical Method Development
Research also extends into the development of sensitive analytical methods for the quantification of tetrahydroisoquinolines in biological samples, utilizing fluorescent labeling reagents. Such methodologies are essential for the precise and accurate measurement of compounds in complex matrices, which has implications for pharmacological research, toxicology, and environmental monitoring (Inoue, Matsubara, & Tsuruta, 2008).
Modulation of Antibiotic Activity
In the realm of microbiology, studies explore the modulating activity of compounds like 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria. This research is critical for the development of new strategies to combat antibiotic resistance, showcasing the compound's potential as a pharmaceutical tool to enhance the efficacy of existing antibiotics (Oliveira et al., 2015).
Propiedades
IUPAC Name |
[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-20-7-6-18(14-19(20)21(24)22-10-12-28-13-11-22)29(25,26)23-9-8-16-4-2-3-5-17(16)15-23/h2-7,14H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGASGHLIZVVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)